4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one
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Overview
Description
4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of an amino group and a tetrafluoroethyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1,3,5-triazine with 1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives .
Scientific Research Applications
4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrafluoroethyl group enhances its binding affinity and specificity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-1,3,5-triazine-2-thiol
- 4-Fluorobenzylamine
Uniqueness
Compared to similar compounds, 4-Amino-6-(1,1,2,2-tetrafluoroethyl)-2,5-dihydro-1,3,5-triazin-2-one is unique due to its specific substitution pattern and the presence of the tetrafluoroethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H4F4N4O |
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Molecular Weight |
212.11 g/mol |
IUPAC Name |
4-amino-6-(1,1,2,2-tetrafluoroethyl)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C5H4F4N4O/c6-1(7)5(8,9)2-11-3(10)13-4(14)12-2/h1H,(H3,10,11,12,13,14) |
InChI Key |
SGWIVMBFXYKOIH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=NC(=O)N1)N)C(C(F)F)(F)F |
Origin of Product |
United States |
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